molecular formula C19H30N2O2 B131319 Ebalzotan CAS No. 149494-37-1

Ebalzotan

Cat. No. B131319
M. Wt: 318.5 g/mol
InChI Key: UEAKCKJAKUFIQP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebalzotan is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a selective antagonist of the serotonin 5-HT1B receptor and has been shown to have a wide range of potential uses in various fields of research. In

Mechanism Of Action

Ebalzotan is a selective antagonist of the serotonin 5-HT1B receptor. It works by blocking the binding of serotonin to the receptor, which results in a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine.

Biochemical And Physiological Effects

Ebalzotan has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation. The compound has also been shown to have anxiolytic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ebalzotan in lab experiments is its selectivity for the serotonin 5-HT1B receptor. This allows for precise manipulation of the serotonin system without affecting other neurotransmitter systems. However, one limitation of using Ebalzotan is its relatively short half-life, which can make it difficult to maintain stable concentrations in experiments.

Future Directions

There are several potential future directions for the use of Ebalzotan in scientific research. One area of interest is the study of the role of the serotonin system in the regulation of appetite and metabolism. Another potential area of research is the use of Ebalzotan in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of longer-acting formulations of Ebalzotan could increase its utility in lab experiments.
In conclusion, Ebalzotan is a promising compound with potential applications in various fields of scientific research. Its selectivity for the serotonin 5-HT1B receptor makes it a valuable tool for the study of the serotonin system and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of Ebalzotan and to develop new applications for this novel compound.

Synthesis Methods

The synthesis of Ebalzotan involves a series of chemical reactions that result in the formation of the final compound. The process is complex and involves several steps, including the use of reagents such as lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

Ebalzotan has been shown to have potential applications in various fields of scientific research. One of its most promising uses is in the study of the serotonin system and its role in various physiological and pathological processes. The compound has also been investigated for its potential use in the treatment of migraine headaches and depression.

properties

CAS RN

149494-37-1

Product Name

Ebalzotan

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1

InChI Key

UEAKCKJAKUFIQP-OAHLLOKOSA-N

Isomeric SMILES

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Canonical SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

synonyms

Ebalzotan

Origin of Product

United States

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